beta-D-Fructose 6-phosphate
Overview
Description
Beta-D-Fructose 6-phosphate is a derivative of fructose, which has been phosphorylated at the 6-hydroxy group . It is a D-fructofuranose 6-phosphate with a beta-configuration at the anomeric position . It is functionally related to a beta-D-fructofuranose .
Synthesis Analysis
The synthesis of beta-D-Fructose 6-phosphate involves different strategies for the one-pot synthesis from readily available starting materials . One approach involves an aldol cleavage–aldol formation cascade, where glyceraldehyde 3-phosphate is generated from fructose 1,6-bisphosphate and consumed in situ for a consecutive carboligation step catalyzed by fructose 6-phosphate aldolase (FSA) .
Molecular Structure Analysis
The molecular formula of beta-D-Fructose 6-phosphate is C6H13O9P . It has a molecular weight of 260.14 g/mol . The structure includes the cyclic α- and β-furanose anomers and the acyclic keto and hydrated keto forms .
Chemical Reactions Analysis
Beta-D-Fructose 6-phosphate is involved in several reactions in the glycolysis metabolic pathway . It is produced by isomerisation of glucose 6-phosphate and is further phosphorylated to fructose-1,6-bisphosphate .
Physical And Chemical Properties Analysis
Beta-D-Fructose 6-phosphate is a solid substance . It has a boiling point of 591.6±60.0 °C at 760 mmHg . It has 9 H bond acceptors and 6 H bond donors .
Scientific Research Applications
Enzymatic Activity and Metabolic Regulation
Beta-D-Fructose 6-phosphate plays a crucial role in enzymatic processes and metabolic regulation. Studies have shown its involvement in the reversible conversion between D-glucose 6-phosphate and D-fructose 6-phosphate, catalyzed by yeast phosphoglucoisomerase. This process highlights the enzyme's specificity towards the beta-anomer of D-fructose 6-phosphate both as a substrate and a product (Willem et al., 1992). Additionally, research on pyrophosphate:D-fructose-6-phosphate 1-phosphotransferase from wheat seedlings indicates the enzyme's activation by fructose 2,6-bisphosphate and its regulatory role in glucose metabolism (Yan & Tao, 1984).
Structural Analysis and Crystallography
Crystallographic studies have provided insights into the interaction and structural aspects of beta-D-Fructose 6-phosphate. The crystal structure of fructose-1,6-bisphosphatase complexed with fructose 2,6-bisphosphate, an analogue of beta-D-Fructose 6-phosphate, reveals detailed interactions at the active site, contributing to our understanding of enzymatic mechanisms involving beta-D-Fructose 6-phosphate (Ke et al., 1990).
Isomeric Specificity and Enzyme Substrate Interaction
Studies on the anomeric specificity of enzymes like rat hepatic 6-phosphofructo-2-kinase have shown a preference for the beta-anomer of D-fructose-6-phosphate, indicating the enzyme's stereo specificity and its implications in metabolic pathways (Lee, Picardt, & Pilkis, 1995).
Biosynthesis and Biotechnological Applications
Beta-D-Fructose 6-phosphate has applications in biosynthesis and biotechnology. For instance, the enzymatic preparation of high-specific-activity beta-D-[6,6'-3H]fructose-2,6-bisphosphate has been used in sensitive assays for fructose-2,6-bisphosphatase, highlighting its role in studying metabolism and potential applications in disease treatment (Myers et al., 2010).
Safety And Hazards
properties
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13)/t3-,4-,5+,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWGXPAPYGQALX-ARQDHWQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90889361 | |
Record name | D-Fructose, 6-(dihydrogen phosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90889361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Beta-D-Fructose 6-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
6-O-phosphono-beta-D-fructofuranose | |
CAS RN |
643-13-0 | |
Record name | D-Fructose, 6-(dihydrogen phosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90889361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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